molecular formula C26H22ClNO4 B11122956 4-Cyanophenyl 2-chloro-4-{[(4-pentylphenyl)carbonyl]oxy}benzoate

4-Cyanophenyl 2-chloro-4-{[(4-pentylphenyl)carbonyl]oxy}benzoate

Cat. No.: B11122956
M. Wt: 447.9 g/mol
InChI Key: VMHZPWQTARQKDE-UHFFFAOYSA-N
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Description

4-Cyanophenyl 2-chloro-4-{[(4-pentylphenyl)carbonyl]oxy}benzoate is an organic compound with a complex structure that includes a cyanophenyl group, a chlorobenzoate group, and a pentylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 2-chloro-4-{[(4-pentylphenyl)carbonyl]oxy}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of 2-chloro-4-hydroxybenzoic acid with 4-pentylbenzoyl chloride in the presence of a base such as pyridine. This is followed by the reaction of the resulting ester with 4-cyanophenylboronic acid under Suzuki-Miyaura coupling conditions, using a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 2-chloro-4-{[(4-pentylphenyl)carbonyl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom in the benzoate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-Cyanophenyl 2-chloro-4-{[(4-pentylphenyl)carbonyl]oxy}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 2-chloro-4-{[(4-pentylphenyl)carbonyl]oxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    4-Pentylphenyl 2-chloro-4-{[(4-pentylbenzoyl)oxy]benzoate}: Similar structure but lacks the cyanophenyl group.

    4-Cyanophenyl 2-chloro-4-{[(4-methylphenyl)carbonyl]oxy}benzoate}: Similar structure but with a methyl group instead of a pentyl group.

Uniqueness

4-Cyanophenyl 2-chloro-4-{[(4-pentylphenyl)carbonyl]oxy}benzoate is unique due to the presence of both the cyanophenyl and pentylphenyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H22ClNO4

Molecular Weight

447.9 g/mol

IUPAC Name

(4-cyanophenyl) 2-chloro-4-(4-pentylbenzoyl)oxybenzoate

InChI

InChI=1S/C26H22ClNO4/c1-2-3-4-5-18-6-10-20(11-7-18)25(29)32-22-14-15-23(24(27)16-22)26(30)31-21-12-8-19(17-28)9-13-21/h6-16H,2-5H2,1H3

InChI Key

VMHZPWQTARQKDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N)Cl

Origin of Product

United States

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